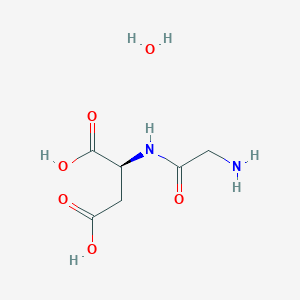

Glycyl-L-aspartic acid hydrate, 98% (H-Gly-L-Asp-OH.H2O)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Glycyl-L-aspartic acid hydrate is a dipeptide composed of glycine and L-aspartic acid. It has a molecular formula of C6H10N2O5 and a molecular weight of 190.16 . It is often used in scientific research .

Molecular Structure Analysis

The linear formula of Glycyl-L-aspartic acid hydrate is NH2CH2CONHCH(COOH)CH2COOH · 2H2O . The InChI key is SKIXLVGMUJDROR-DFWYDOINSA-N .Chemical Reactions Analysis

The reaction between Glycyl-L-aspartic acid and ninhydrin has been investigated in cationic gemini surfactants . The reaction followed first-order kinetics in Glycyl-L-aspartic acid and fractional-order kinetics in ninhydrin .Physical And Chemical Properties Analysis

Glycyl-L-aspartic acid hydrate is a crystal with a specific rotation [a]20/D: 13 deg (C=2, H2O) . Its purity/analysis method is >98.0% (T) .Wissenschaftliche Forschungsanwendungen

Proteins and Peptides

Glycyl-L-aspartic Acid Monohydrate is used in the field of proteins and peptides . It’s used in routine laboratory procedures such as binding enzymes or coupling peptides to carrier proteins . These kits, mixture solutions, and collagen matrices fulfill a myriad of essential laboratory functions for developing relationships between proteins and other cellular components .

Chromatography and Mass Spectrometry

This compound is also used in chromatography and mass spectrometry applications . It’s used in the measuring apparatus needed for chromatography, or the proteins used to fulfill sample manipulation during mass spectrometry .

Amino Acids and Peptide Synthesis Reagents

Glycyl-L-aspartic Acid Monohydrate is used as a reagent in the synthesis of amino acids and peptides . It’s used in the production of various analytical charts that can be searched on each product detail page and Product Document Search .

Health and Disease Research

In the field of health and disease research, most L-Asp is synthesized by mitochondrial aspartate aminotransferase from oxaloacetate and glutamate acquired by glutamine deamidation, particularly in the liver and tumor cells, and transamination of branched-chain amino acids (BCAAs), particularly in muscles . The main source of D-Asp is the racemization of L-Asp .

Eigenschaften

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]butanedioic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O5.H2O/c7-2-4(9)8-3(6(12)13)1-5(10)11;/h3H,1-2,7H2,(H,8,9)(H,10,11)(H,12,13);1H2/t3-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKIXLVGMUJDROR-DFWYDOINSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)CN)C(=O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)NC(=O)CN)C(=O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycyl-L-aspartic Acid Monohydrate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Chlorobenzo[b]thiophen-2-yl)-N-(3-iodophenyl)formamide](/img/structure/B6328039.png)

![2-[(2S)-1-tert-Butoxycarbonylazetidin-2-yl]acetic acid](/img/structure/B6328063.png)

![N-[(Benzyloxy)carbonyl]-3,3,3-trifluoro-2-phenylalanine, 97%](/img/structure/B6328066.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B6328080.png)